N-Linked vs O-Linked Carbamoyl Geometry: Impact on LPA1 Antagonist Pharmacophore Presentation
The target compound features an N-linked carbamoyl group connecting the 5-methylisoxazole ring to the cyclohexane core. This linkage geometry was specifically claimed in US 11,447,475 B2 as providing LPA1 antagonist activity, with representative examples achieving hLPA1 IC50 values ≤ 5000 nM in a functional antagonist assay [1]. In contrast, the O-linked carbamoyl isomer series (US 20200317655 A1) presents a different pharmacophore orientation that requires distinct optimization campaigns and does not guarantee equivalent potency [2]. This structural divergence means that the N-linked building block cannot be replaced by O-linked analogs without re-optimizing the entire synthetic route and SAR landscape [1][2].
| Evidence Dimension | Carbamoyl linkage geometry (N-linked vs O-linked) and LPA1 functional antagonist activity threshold |
|---|---|
| Target Compound Data | N-linked carbamoyl; representative patent examples exhibit hLPA1 IC50 ≤ 5000 nM |
| Comparator Or Baseline | O-linked carbamoyl series in US 20200317655 A1; distinct pharmacophore arrangement with no guaranteed cross-series potency equivalence |
| Quantified Difference | hLPA1 IC50: N-linked series ≤ 5000 nM (patent claims); O-linked series potency not directly translatable without independent optimization |
| Conditions | hLPA1 functional antagonist assay using CHO cells expressing human LPA1 receptor (patent-described assay conditions) |
Why This Matters
Procuring the incorrect carbamoyl linkage isomer can derail an LPA1 antagonist lead optimization program, necessitating costly re-synthesis and re-profiling, whereas the N-linked isomer directly aligns with the patented pharmacophore geometry.
- [1] Bristol-Myers Squibb. Isoxazole N-linked carbamoyl cyclohexyl acids as LPA antagonists. US Patent 11,447,475 B2. Filed Dec. 18, 2018, granted Sep. 20, 2022. View Source
- [2] Bristol-Myers Squibb. Isoxazole o-linked carbamoyl cyclohexyl acids as LPA antagonists. US Patent Application 20200317655 A1. Filed Dec. 18, 2018. View Source
